2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H13FN2O3 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19) |
InChI Key |
PTBSLZXOEYOSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Knorr Cyclization
The foundational step in preparing the target compound involves constructing the 1-(4-fluorophenyl)-1H-pyrazole scaffold. The Knorr cyclization reaction, a classical method for pyrazole synthesis, is employed here. This [3 + 2]-cyclization between 4-aryl-2,4-diketoesters (8a–f ) and arylhydrazines (9a–c ) in acetic acid under reflux yields pyrazole esters (10a–j ) (Scheme 1). For the target molecule, 4-fluorophenylhydrazine hydrochloride serves as the arylhydrazine component, while the diketoester must incorporate a substituent capable of later forming the oxolane ring.
Critical Reaction Conditions :
- Solvent : Glacial acetic acid with catalytic HCl.
- Temperature : Reflux (typically 100–120°C) for 4–5 hours.
- Workup : Extraction with dichloromethane, washing with saturated NaHCO₃, and purification via flash chromatography.
Post-cyclization, the methyl ester (10j ) is hydrolyzed to the pyrazole carboxylic acid (11j ) using lithium hydroxide (LiOH) in dioxane at room temperature. This step ensures a free carboxylic acid group for downstream coupling reactions.
Analytical Validation
Purity and Yield Optimization :
- Chromatography : Flash chromatography (0–100% ethyl acetate/hexanes) isolates intermediates.
- Spectroscopy : ¹H/¹³C NMR and LC-MS confirm structural integrity.
Challenges :
- Regioselectivity : Ensuring the oxolane ring forms at position 5 of the pyrazole requires precise steric and electronic control.
- Racemization : Chiral centers in oxolane derivatives necessitate careful handling of reaction conditions.
Comparative Analysis of Synthetic Routes
Industrial and Scalability Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A375 cells, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies demonstrated that certain analogs possess significant COX-1 and COX-2 inhibitory activity, making them candidates for the development of anti-inflammatory medications .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). Some studies have reported that modifications to the pyrazole structure enhance its bactericidal activity, suggesting that 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid could be effective against multidrug-resistant infections .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Derivatives showed IC50 values < 0.5 µM against CDK2 and CDK9 |
| Study B | Assess anti-inflammatory effects | Significant inhibition of COX enzymes compared to standard drugs |
| Study C | Investigate antimicrobial properties | Enhanced activity against Mtb with specific structural modifications |
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl-Pyrazole Motifs
The following table summarizes key structural analogues and their differentiating features:
Substituent Effects
- Fluorine Position: The 4-fluorophenyl group in the target compound provides a para-substituted aromatic system, optimizing electronic effects (e.g., electron-withdrawing) and molecular symmetry.
- Heterocyclic Core : Replacement of oxolane with thiazole (as in ) introduces a sulfur atom and planar structure, enhancing π-π stacking but reducing conformational flexibility compared to the oxolane ring .
Stereochemical and Physicochemical Implications
- Stereochemistry: The rac-(2R,3R) configuration of the target compound contrasts with enantiomerically pure analogues (e.g., morpholinone derivatives in ), which may exhibit divergent biological activities due to chiral recognition .
- Lipophilicity : Fluorine and carboxylic acid groups balance hydrophilicity and lipophilicity (logP ~1–2 estimated), whereas trifluoromethyl or urea substituents () increase logP, enhancing membrane permeability .
Biological Activity
2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H13FN2O3, with a molecular weight of 274.26 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and an oxolane (tetrahydrofuran) moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | Inhibition of proliferation |
| HeLa (cervical cancer) | 38.44 | Inhibition of proliferation |
| GM-6114 (normal fibroblasts) | 80.06 | No toxicity observed |
These results indicate that while the compound effectively inhibits cancer cell growth, it does not adversely affect normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Activity
The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Notably, certain structural modifications at the N1 position of the pyrazole ring enhance anti-inflammatory activity. For example, compounds with specific alkyl and aryl substitutions demonstrated significant inhibition of inflammatory markers in vitro .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, revealing moderate to good activity against various pathogens. A study indicated that certain derivatives exhibited notable antibacterial and antifungal properties, particularly against phytopathogenic fungi such as Fusarium oxysporum and Alternaria alternata .
The mechanism through which this compound exerts its effects is multifaceted:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Signaling Pathway Interference : Docking studies suggest that these compounds may interact with key signaling pathways such as VEGFR and COX-2, which are critical in tumor proliferation and inflammation .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative demonstrated a significant reduction in tumor size in xenograft models, providing evidence for its potential as an anticancer agent.
- Case Study 2 : In vitro assays showed that the compound effectively inhibited inflammatory cytokine production in macrophages, supporting its use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
